molecular formula C18H29N5O B7643409 N-(1-cyclopentylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide

N-(1-cyclopentylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide

Numéro de catalogue B7643409
Poids moléculaire: 331.5 g/mol
Clé InChI: BQKIJFBCRAWMNP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyclopentylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, also known as CPP, is a compound that has gained significant attention in the field of neuroscience. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity, learning, and memory.

Mécanisme D'action

N-(1-cyclopentylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This binding prevents the binding of glycine, which is required for NMDA receptor activation. As a result, this compound blocks NMDA receptor-mediated ion influx, leading to the inhibition of synaptic plasticity and LTP.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to blocking NMDA receptor-mediated synaptic plasticity and LTP, this compound has been shown to reduce excitotoxicity and prevent neuronal cell death in animal models of stroke and traumatic brain injury. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-cyclopentylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor. Additionally, this compound has a well-established mechanism of action, making it a useful tool for studying the role of NMDA receptors in various physiological and pathological conditions. However, this compound also has some limitations, including its short half-life and potential off-target effects at high concentrations.

Orientations Futures

There are several future directions for N-(1-cyclopentylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide research. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the this compound scaffold. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound and other NMDA receptor antagonists in neurodegenerative diseases and other neurological disorders. Finally, more research is needed to understand the potential off-target effects of this compound and other NMDA receptor antagonists at high concentrations.

Méthodes De Synthèse

N-(1-cyclopentylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide can be synthesized using a multi-step process, starting with the reaction of cyclopentanone with ammonia to form 1-cyclopentylpyrrolidine. This intermediate is then reacted with 1H-pyrazole-4-carboxylic acid to form 1-cyclopentylpyrrolidine-3-carboxylic acid. Finally, the carboxylic acid is converted to the corresponding carboxamide using piperidine and isobutyl chloroformate.

Applications De Recherche Scientifique

N-(1-cyclopentylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has been extensively used in neuroscience research to study the role of NMDA receptors in various physiological and pathological conditions. This compound has been shown to block NMDA receptor-mediated synaptic plasticity and long-term potentiation (LTP), which are critical processes for learning and memory. Additionally, this compound has been used to investigate the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Propriétés

IUPAC Name

N-(1-cyclopentylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O/c24-18(21-15-8-10-22(13-15)16-5-1-2-6-16)23-9-4-3-7-17(23)14-11-19-20-12-14/h11-12,15-17H,1-10,13H2,(H,19,20)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKIJFBCRAWMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(C2)NC(=O)N3CCCCC3C4=CNN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.